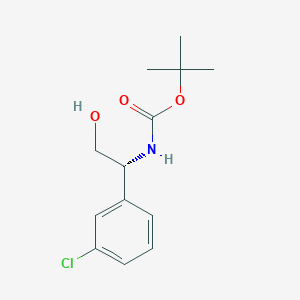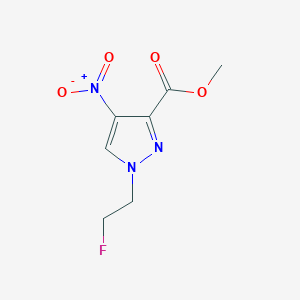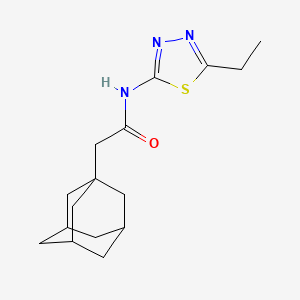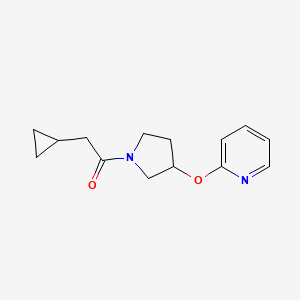
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid” is a research chemical . It has a molecular weight of 225.24 . The IUPAC name is 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid . The InChI code is 1S/C11H15NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h6-8H,2-5H2,1H3,(H,15,16) .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO4 . The InChI key is GNMJZTJCEDYPIE-UHFFFAOYSA-N . This compound has a complex structure with multiple functional groups, including a dioxo-octahydro-isoindol group and a propanoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.24 . The compound’s density is 1.3±0.1 g/cm3 . The boiling point is 462.2±28.0 ℃ at 760 mmHg .科学的研究の応用
Chemical Synthesis and Molecular Structure
Research has focused on the synthesis, structural analysis, and chemical properties of related compounds. For instance, studies on peracid oxidation of methyl esters and the synthesis of novel mesogenic benzoic acids with large branches showcase the chemical reactivity and potential for creating advanced materials with unique properties. These studies highlight the versatility of benzoic acid derivatives in synthesizing complex molecules and materials with specific functions, indicating potential research avenues for the compound (Ansari, Schmitz, & Egge, 1981) (Weissflog et al., 1996).
Pharmacological and Biological Activities
Compounds like gallic acid and its derivatives have been extensively studied for their biological activities, including apoptosis induction in tumor cell lines and inhibition of lymphocyte proliferation. This suggests that structurally related compounds might also possess significant pharmacological or toxicological properties, warranting further investigation into their biological effects and mechanisms of action (Serrano et al., 1998).
Material Science and Liquid Crystal Technology
The design and synthesis of spherical supramolecular dendrimers and studies on liquid-crystalline phases of monodendrons are indicative of the potential applications of related compounds in material science, particularly in creating new types of liquid crystals and nanostructured materials. These applications demonstrate the role of benzoic acid derivatives in advancing technology and materials with novel properties (Balagurusamy et al., 1997).
Environmental Biodegradation
Research into the biodegradation of complex organic compounds, such as dibenzo-p-dioxin by specific bacterial strains, sheds light on the environmental fate and potential bioremediation strategies for persistent organic pollutants. This research area underscores the importance of understanding the environmental interactions and degradation pathways of chemical compounds, including those structurally related to 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid (Harms et al., 1990).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
特性
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSAWJPQSZVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
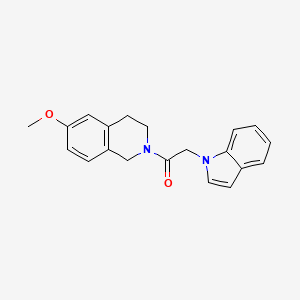
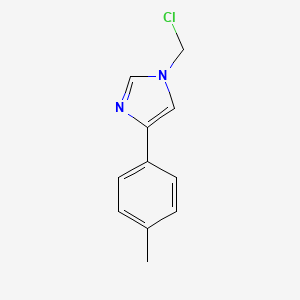
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)

